molecular formula C9H19NO B1341795 3-(Piperidin-1-yl)butan-2-ol CAS No. 1088238-06-5

3-(Piperidin-1-yl)butan-2-ol

Cat. No. B1341795
M. Wt: 157.25 g/mol
InChI Key: ZLGJKFMVCXTIPS-UHFFFAOYSA-N
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Description

Binding Interactions and Antagonistic Properties

The compound 3-(Piperidin-1-yl)butan-2-ol and its derivatives have been studied for their potential as human CCR5 antagonists. A pharmacophore model and a human CCR5 receptor docking model were developed to understand the binding interactions of these compounds. Site-directed mutagenesis experiments confirmed the binding site within a cavity near the extracellular surface formed by transmembrane helices, which is distinct from other known antiviral agents binding sites .

Molecular Structure and Vibrational Analysis

Vibrational spectra studies using Fourier-Transform Infrared and Raman spectroscopy have been conducted on related compounds. The vibrational wavenumbers were computed using both HF and DFT methods, and the geometrical parameters were found to be consistent with XRD data. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against adenosine A2A, indicating potential as antidyskinetic agents . Another study on a similar molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, used HF and DFT methods to determine the molecular structure and vibrational frequencies, identifying five different stable conformers .

Synthesis and Enantioselectivity

An efficient chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol was developed, which is an intermediate for (R)-arimoclomol. This synthesis involved lipases and various ionic liquids, optimizing reaction parameters for high conversion and enantiomeric excess . Another process for synthesizing a key intermediate of repaglinide was optimized, involving nucleophilic substitution, Grignard reaction, reduction, and resolution, with the advantage of racemization of the undesired enantiomer .

Electrophilic Substitution and Dethioacetalization

The preparation and electrophilic substitution of 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine were studied, leading to the conversion of semicyclic dithioacetals into carbonyl compounds. This process involved selective cleavage of C-S bonds using specific reagents .

Crystal Structure and Quantum Chemical Studies

A novel compound with the piperidin-1-yl moiety was synthesized and its crystal structure was determined by X-ray crystallography. The study included molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational analysis using DFT methods. The stability of the molecule was analyzed using natural bond orbital analysis, and local reactivity descriptors were calculated to identify chemically reactive sites .

Scientific Research Applications

Synthesis and Pharmacological Properties

3-(Piperidin-1-yl)butan-2-ol and its derivatives are involved in various synthesis processes and have notable pharmacological properties. For instance, derivatives such as trihexyphenidyl, biperiden, and others are used in medicinal chemistry (Vardanyan, 2018).

Crystal Structure Analysis

In-depth crystal structure analysis of compounds containing 3-(Piperidin-1-yl)butan-2-ol has been conducted. These studies help in understanding the molecular configuration and properties of such compounds (Gzella, Wrzeciono, & Pöppel, 1999).

Novel Synthesis Methods

Innovative methods for synthesizing compounds with 3-(Piperidin-1-yl)butan-2-ol as a component have been developed. These methods provide more efficient ways to produce compounds of interest in large quantities for medicinal applications (Smaliy et al., 2011).

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis involving 3-(Piperidin-1-yl)butan-2-ol is an area of research, providing insights into creating enantiopure intermediates for various pharmaceutical applications (Banoth et al., 2012).

Role in Antifungal Agents

Compounds containing 3-(Piperidin-1-yl)butan-2-ol have been studied for their potential role in antifungal agents. The structure-activity relationships of these compounds are crucial for developing effective treatments (Upadhayaya et al., 2004).

Applications in Organic Synthesis

The role of 3-(Piperidin-1-yl)butan-2-ol in organic synthesis, particularly in creating structurally complex and pharmacologically relevant compounds, has been explored (Millet & Baudoin, 2015).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions of “3-(Piperidin-1-yl)butan-2-ol” and other piperidine derivatives could involve further exploration of their potential applications in drug discovery and development .

properties

IUPAC Name

3-piperidin-1-ylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(9(2)11)10-6-4-3-5-7-10/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGJKFMVCXTIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591040
Record name 3-(Piperidin-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-yl)butan-2-ol

CAS RN

1088238-06-5
Record name 3-(Piperidin-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Bähn, A Tillack, S Imm, K Mevius… - … Energy & Materials, 2009 - Wiley Online Library
Highly selective monoamination of vicinal diols: The reaction of vicinal diols with primary and secondary amines is catalyzed by [Ru 3 (CO) 12 ] and N‐phenyl‐2‐(dicyclohexyl‐…
OA Sadigov - PROCESSES OF PETROCHEMISTRY AND OIL …, 2009 - ppor.az
The induced hydroxyl (chlor) bromination of alkenylaromatic compounds in the system of МHlg x+ HХ+ NaОCl has been carried out. It has been shown that a composition of reaction …
Number of citations: 1 ppor.az
S Prosperini, N Pastori, A Ghilardi, A Clerici… - Organic & Biomolecular …, 2011 - pubs.rsc.org
We report a new and fast domino synthesis of aminoalcohols under mild conditions. The free-radical reaction of aliphatic and aromatic amines with alcohol cosolvents is promoted by …
Number of citations: 22 pubs.rsc.org

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